![molecular formula C9H8ClNO B1289883 5-(Chloromethyl)-2-methoxybenzonitrile CAS No. 109418-87-3](/img/structure/B1289883.png)
5-(Chloromethyl)-2-methoxybenzonitrile
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with careful selection of reagents and conditions. For example, the synthesis of 3-methoxy-4-chloro-5-nitrobenzonitrile from vanillin involves refluxing with phosphoryl chloride and s-collidine in toluene, followed by treatment with concentrated sulfuric acid and heating in formic acid with hydroxylamine hydrochloride and sodium formate . This suggests that the synthesis of 5-(Chloromethyl)-2-methoxybenzonitrile could also involve halogenation and nitrile formation steps.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of compounds. For instance, the molecular structure of a related compound, chloro[1-{1,1-dimethyl-2-(4′methoxybenzoyl)hydrazonium} methyl]dimethylsilane, was determined using X-ray analysis, revealing a trigonal-bipyramidal coordination around the silicon atom . Similarly, the structure of 5-(Chloromethyl)-2-methoxybenzonitrile could be elucidated using such techniques to understand its geometry and electronic structure.
Chemical Reactions Analysis
Compounds with chloromethyl and methoxy groups can participate in various chemical reactions. For example, chloro-methoxy-carbene can fragment to give carbon monoxide and methyl chloride or react with alcohols to give alkyl formates . This indicates that 5-(Chloromethyl)-2-methoxybenzonitrile may also undergo reactions involving the chloromethyl group, such as substitutions or eliminations.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups and molecular structure. For instance, the magnetic, thermal, and spectroscopic properties of 5-chloro-2-methoxybenzoates were studied, showing typical colors of the metal ions and specific thermal stabilities . Although not directly related, this suggests that the properties of 5-(Chloromethyl)-2-methoxybenzonitrile could be similarly influenced by its chloro and methoxy groups, potentially affecting its reactivity and stability.
Mechanism of Action
Target of Action
It’s known that this compound is a key intermediate in the synthesis of various pharmaceuticals . The specific targets would depend on the final product that this compound is used to synthesize.
Mode of Action
The mode of action of 5-(Chloromethyl)-2-methoxybenzonitrile is primarily through its reactivity as a chemical intermediate. It can undergo various chemical reactions to form different compounds, which can then interact with biological targets. The exact mode of action would depend on the specific reactions it undergoes and the final compounds it forms .
Biochemical Pathways
The pathways affected would be determined by the final compounds that it is used to synthesize .
Pharmacokinetics
As a chemical intermediate, it is typically transformed into other compounds before administration, and the ADME properties of these final compounds would be more relevant for understanding bioavailability .
Result of Action
The effects would be determined by the final compounds that it is used to synthesize .
Action Environment
The action of 5-(Chloromethyl)-2-methoxybenzonitrile is influenced by various environmental factors, primarily those that affect its chemical reactivity. These could include temperature, pH, and the presence of other reactants. These factors can influence the compound’s reactivity and the products it forms .
properties
IUPAC Name |
5-(chloromethyl)-2-methoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-12-9-3-2-7(5-10)4-8(9)6-11/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQELMAMWVOZOMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629445 | |
Record name | 5-(Chloromethyl)-2-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
109418-87-3 | |
Record name | 5-(Chloromethyl)-2-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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